molecular formula C6H14N2O2 B13079777 N-Hydroxy-3-(1-methylethoxy)-propanimidamide

N-Hydroxy-3-(1-methylethoxy)-propanimidamide

Cat. No.: B13079777
M. Wt: 146.19 g/mol
InChI Key: DNFUDOKMVJDBJF-UHFFFAOYSA-N
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Description

N-Hydroxy-3-(1-methylethoxy)-propanimidamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an isopropoxy group, and a propanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-(1-methylethoxy)-propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydroxylamine derivative with a suitable isopropoxy-substituted precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the addition of bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(1-methylethoxy)-propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxy-3-(1-methylethoxy)-propanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(1-methylethoxy)-propanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the isopropoxy group may enhance its binding affinity. The compound can modulate the activity of enzymes and signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-3-(1-methylethoxy)-propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N'-hydroxy-3-propan-2-yloxypropanimidamide

InChI

InChI=1S/C6H14N2O2/c1-5(2)10-4-3-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8)

InChI Key

DNFUDOKMVJDBJF-UHFFFAOYSA-N

Isomeric SMILES

CC(C)OCC/C(=N/O)/N

Canonical SMILES

CC(C)OCCC(=NO)N

Origin of Product

United States

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